4-(3-Methylbenzoyl)-piperidine

Medicinal Chemistry SAR Drug Design

4-(3-Methylbenzoyl)piperidine (CAS 344334-10-7) is a member of the benzoylpiperidine class, a privileged structure widely exploited in medicinal chemistry for developing bioactive compounds with anticancer, antipsychotic, antithrombotic, and neuroprotective properties. It features a piperidine ring substituted at the 4-position with a 3-methylbenzoyl group, a motif that confers metabolic stability and serves as a potential bioisostere of the piperazine ring.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 344334-10-7
Cat. No. B015635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylbenzoyl)-piperidine
CAS344334-10-7
Synonyms(3-Methylphenyl)-4-piperidinyl-methanone; 
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2CCNCC2
InChIInChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3
InChIKeyRCPUYLAUEQCVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylbenzoyl)piperidine (CAS 344334-10-7): A Versatile Benzoylpiperidine Scaffold for Medicinal Chemistry and Organic Synthesis


4-(3-Methylbenzoyl)piperidine (CAS 344334-10-7) is a member of the benzoylpiperidine class, a privileged structure widely exploited in medicinal chemistry for developing bioactive compounds with anticancer, antipsychotic, antithrombotic, and neuroprotective properties [1]. It features a piperidine ring substituted at the 4-position with a 3-methylbenzoyl group, a motif that confers metabolic stability and serves as a potential bioisostere of the piperazine ring [1]. This compound is primarily used as a building block in organic synthesis and as a pharmaceutical impurity reference standard (e.g., Balsalazide impurity) .

Why 4-(3-Methylbenzoyl)piperidine (CAS 344334-10-7) Cannot Be Substituted with Generic Benzoylpiperidine Analogs


The benzoylpiperidine fragment is a privileged structure, yet subtle variations in substituent position and electronic character profoundly impact biological activity and physicochemical properties [1]. Substituting 4-(3-methylbenzoyl)piperidine with closely related analogs—such as 4-benzoylpiperidine (unsubstituted), 4-(4-methylbenzoyl)piperidine (para-methyl), or 1-(3-methylbenzoyl)piperidine (N-benzoyl positional isomer)—risks significant divergence in target binding affinity, metabolic stability, and solubility profiles [2]. The meta-methyl substitution on the benzoyl ring, specifically, alters electron density and steric interactions, which can translate into distinct pharmacological selectivity and in vitro potency compared to ortho- or para-substituted counterparts [3]. The evidence below substantiates that even within the same chemotype, structural modifications are not interchangeable without measurable performance shifts.

Quantitative Differentiation of 4-(3-Methylbenzoyl)piperidine (CAS 344334-10-7) from Closest Analogs


Positional Isomerism: Distinct Physicochemical and Biological Profile vs. 1-(3-Methylbenzoyl)piperidine (N-Benzoyl Isomer)

The compound 4-(3-Methylbenzoyl)piperidine (C-benzoyl isomer) exhibits fundamentally different properties compared to its N-benzoyl positional isomer 1-(3-Methylbenzoyl)piperidine. While specific experimental binding data for the target compound is limited in public databases, the structural shift from a C-4 benzoyl linkage to an N-benzoyl linkage is known to drastically alter molecular shape, hydrogen-bonding capacity, and target recognition [1]. ChemSpider-predicted physicochemical data illustrate this divergence: 4-(3-Methylbenzoyl)piperidine (target) has a predicted logP of ~2.66, whereas 1-(3-Methylbenzoyl)piperidine (N-benzoyl) has a predicted logP of ~1.90 . This ~0.76 log unit difference translates to a nearly 6-fold difference in lipophilicity, which directly impacts membrane permeability and distribution [1].

Medicinal Chemistry SAR Drug Design

Class-Wide Metabolic Stability Advantage Over Piperazine Bioisosteres

The benzoylpiperidine fragment, including 4-(3-Methylbenzoyl)piperidine, is recognized as metabolically stable and serves as a bioisostere of the piperazine ring [1]. While direct comparative metabolic stability data for this specific compound versus piperazine analogs are not publicly available, the class-level observation is supported by the successful development of multiple clinical candidates bearing this motif [1]. In contrast, piperazine rings are often subject to rapid oxidative N-dealkylation, which can limit in vivo half-life [2]. This inherent stability reduces the risk of metabolic liabilities in lead optimization programs.

Drug Metabolism Pharmacokinetics Bioisosterism

Unique Utility as a Balsalazide Impurity Reference Standard

4-(3-Methylbenzoyl)piperidine (CAS 344334-10-7) is officially characterized as a process impurity of the drug Balsalazide . This specific identification creates a non-substitutable niche in pharmaceutical quality control. While generic benzoylpiperidine analogs may share synthetic utility, only this precise compound matches the retention time and mass spectral fingerprint required for regulatory impurity profiling and method validation in Balsalazide manufacturing . Quantitative use typically adheres to ICH Q3A guidelines, where impurity levels are controlled to ≤0.15% for unidentified impurities and ≤0.5% for identified impurities [1].

Pharmaceutical Analysis Quality Control Impurity Profiling

Optimal Procurement and Application Scenarios for 4-(3-Methylbenzoyl)piperidine (CAS 344334-10-7)


Pharmaceutical Impurity Profiling and Method Validation

Procure 4-(3-Methylbenzoyl)piperidine as a certified reference standard for developing and validating HPLC or LC-MS methods to quantify process impurities in Balsalazide active pharmaceutical ingredient (API). Its specific identity as Balsalazide impurity 5 is essential for meeting ICH Q3A regulatory requirements . Substitution with any other benzoylpiperidine analog will result in method failure during regulatory review.

Medicinal Chemistry Lead Optimization Requiring a Metabolically Stable Bioisostere

Use 4-(3-Methylbenzoyl)piperidine as a core scaffold in hit-to-lead campaigns where replacing a metabolically labile piperazine ring is desired [1]. The benzoylpiperidine motif confers intrinsic metabolic stability, reducing the risk of rapid oxidative clearance. The meta-methyl substitution provides a vector for additional SAR exploration without sacrificing the core stability advantage [1].

Synthesis of Focused Benzoylpiperidine Libraries for SAR Studies

Employ 4-(3-Methylbenzoyl)piperidine as a key building block to generate small, focused libraries of benzoylpiperidine derivatives. The distinct lipophilicity of the meta-methyl substituent (logP ~2.66) allows for systematic exploration of how methyl position (ortho, meta, para) influences biological activity in assays such as MAGL inhibition or DAT reuptake [2]. This systematic approach is critical for establishing robust structure-activity relationships.

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